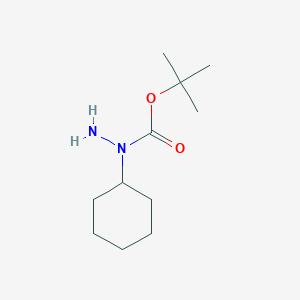

1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as 1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester, can be achieved through a process known as tert-butylation . This involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This process directly affords tert-butyl esters with free amino groups quickly and in good yields .Chemical Reactions Analysis

Tert-butyl esters, including this compound, can undergo various reactions. For instance, they can be converted into acid chlorides when reacted with SOCl2 at room temperature . Moreover, they can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent .Scientific Research Applications

Synthesis and Chemical Reactivity

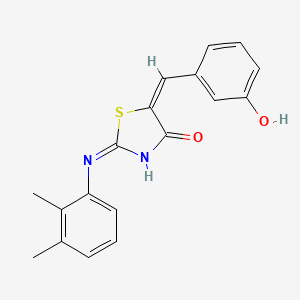

1-Cyclohexylhydrazinecarboxylic acid tert-butyl ester serves as a versatile intermediate in organic synthesis. It facilitates the divergent synthesis of various compounds, depending on solvent choice and temperature, such as 5,6-dihydro-4H-pyridazines, 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and 1-amino-pyrroles. These reactions may proceed through a stereospecific [4+2] cycloaddition mechanism or by simple addition or domino addition/cyclization pathways (Rossi et al., 2007).

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups. This includes the design and synthesis of hydrophilic aliphatic polyesters through the Baeyer−Villiger oxidation of corresponding cyclohexanone derivatives (Trollsås et al., 2000).

Heterocyclic Chemistry

It is instrumental in the regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones, showcasing good to excellent yields. This underscores its utility in creating heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rosa et al., 2008).

Insecticidal Compounds Synthesis

Research also explores its use in synthesizing novel N-oxalyl derivatives of tebufenozide, indicating potential for the development of new insecticidal compounds. These derivatives exhibit larvicidal activities, showing the compound's relevance in agrochemical research (Mao et al., 2004).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that tert-butyl esters, such as this compound, can undergo various chemical reactions . For instance, they can be cleaved by a catalytic process involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+ ), and triethylsilane . This process facilitates the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions .

Pharmacokinetics

For instance, the tert-butyl ester group in this compound could potentially influence its absorption and distribution in the body, as well as its metabolism and excretion .

Result of Action

The cleavage of the c-o bond in tert-butyl esters can potentially lead to the formation of various products, which could have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate the cleavage of the C-O bond in tert-butyl esters . Additionally, factors such as pH, temperature, and the presence of other chemical species can also influence the action of this compound.

properties

IUPAC Name |

tert-butyl N-amino-N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h9H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHCQBVZSOTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)